molecular formula C13H21NO4 B570346 (1S,2S,3R,4R)-rel-3-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylic Acid CAS No. 1212306-15-4

(1S,2S,3R,4R)-rel-3-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylic Acid

Cat. No.: B570346
CAS No.: 1212306-15-4
M. Wt: 255.314
InChI Key: BWIMUIWFDXMFLE-QCLAVDOMSA-N
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Description

(1S,2S,3R,4R)-rel-3-((tert-Butoxycarbonyl)amino)bicyclo[221]heptane-2-carboxylic Acid is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S,3R,4R)-rel-3-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylic Acid typically involves multiple steps. One common method includes the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by the formation of the bicyclic structure through a series of cyclization reactions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors and automated systems to handle the complex multi-step synthesis.

Chemical Reactions Analysis

Types of Reactions

(1S,2S,3R,4R)-rel-3-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (1S,2S,3R,4R)-rel-3-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylic Acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology and Medicine

In the field of biology and medicine, this compound is investigated for its potential as a pharmacophore in drug design. Its bicyclic structure and functional groups allow it to interact with various biological targets, making it a candidate for developing new therapeutic agents.

Industry

Mechanism of Action

The mechanism of action of (1S,2S,3R,4R)-rel-3-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylic Acid involves its interaction with molecular targets through its functional groups. The compound can form hydrogen bonds, ionic interactions, and hydrophobic interactions with target molecules, influencing their activity and function. The specific pathways involved depend on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other bicyclic amino acids and derivatives with protective groups like tert-butoxycarbonyl. Examples include:

  • (1S,2S,3R,4R)-rel-3-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxamide
  • (1S,2S,3R,4R)-rel-3-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-methanol

Uniqueness

What sets (1S,2S,3R,4R)-rel-3-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylic Acid apart is its specific stereochemistry and the presence of both a carboxylic acid and a protected amino group. This combination of features makes it particularly versatile for various synthetic and research applications.

Properties

IUPAC Name

(1S,2S,3R,4R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]heptane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-10-8-5-4-7(6-8)9(10)11(15)16/h7-10H,4-6H2,1-3H3,(H,14,17)(H,15,16)/t7-,8+,9-,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWIMUIWFDXMFLE-QCLAVDOMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1C2CCC(C2)C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1[C@@H]2CC[C@@H](C2)[C@@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601116139
Record name Bicyclo[2.2.1]heptane-2-carboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, (1S,2S,3R,4R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601116139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1372202-56-6
Record name Bicyclo[2.2.1]heptane-2-carboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, (1S,2S,3R,4R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1372202-56-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bicyclo[2.2.1]heptane-2-carboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, (1S,2S,3R,4R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601116139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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